Chemical structure and properties of N-cyclopropyl-2-methylpyridin-3-amine
Chemical structure and properties of N-cyclopropyl-2-methylpyridin-3-amine
Topic: Chemical Structure, Properties, and Synthesis of N-Cyclopropyl-2-methylpyridin-3-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
N-Cyclopropyl-2-methylpyridin-3-amine (CAS: 1346541-24-9) is a specialized heterocyclic building block increasingly utilized in the design of kinase inhibitors and GPCR modulators. As a structural chimera of a 2-methylpyridine core and a secondary cyclopropylamine, it offers a unique pharmacological profile. The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, providing increased metabolic stability against
However, the inclusion of the cyclopropylamine motif requires careful medicinal chemistry stewardship due to its potential to act as a mechanism-based inhibitor (MBI) of Cytochrome P450 enzymes. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and structural considerations for drug development.
Chemical Structure & Physicochemical Properties
The molecule consists of a 3-amino-2-methylpyridine scaffold N-substituted with a cyclopropyl ring.[1][2][3][4] The 2-methyl group introduces steric bulk that forces the exocyclic nitrogen out of planarity with the pyridine ring, influencing both basicity and solubility.
Key Property Data
| Property | Value | Notes |
| CAS Number | 1346541-24-9 | |
| Molecular Formula | ||
| Molecular Weight | 148.21 g/mol | Fragment-like space |
| Calculated LogP (cLogP) | ~1.6 | Ideal for CNS and oral bioavailability |
| pKa (Pyridine N) | ~6.2 | Protonation site at physiological pH |
| pKa (Amine N) | ~2.5 | Non-basic due to conjugation and |
| H-Bond Donors | 1 | (NH) |
| H-Bond Acceptors | 2 | (Pyridine N, Amine N) |
| Topological Polar Surface Area | 24.9 Ų | High blood-brain barrier (BBB) permeability potential |
Structural Analysis
-
The Cyclopropyl Effect: Unlike acyclic alkyl groups, the cyclopropyl ring possesses significant
-character ( hybridization). This increases the acidity of the N-H bond compared to an N-isopropyl analog and reduces the energetic penalty of desolvation upon protein binding. -
Steric Ortho-Effect: The methyl group at the 2-position creates a "gear effect," restricting the rotation of the C3-N bond. This pre-organization can lower the entropic cost of binding to kinase hinge regions.
Synthesis & Manufacturing
Direct nucleophilic attack of cyclopropylamine on 3-halo-2-methylpyridines is electronically unfavorable due to the electron-rich nature of the 3-position and the weak nucleophilicity of cyclopropylamine. Therefore, transition-metal-catalyzed cross-coupling is the industry standard.
Validated Synthetic Routes
We prioritize two pathways: Buchwald-Hartwig Amination (Method A) for scale-up and Chan-Lam Coupling (Method B) for late-stage diversification.
Figure 1: Comparative synthetic workflows. Method A is preferred for gram-scale synthesis due to higher conversion rates.
Detailed Experimental Protocol (Method A)
Objective: Synthesis of N-cyclopropyl-2-methylpyridin-3-amine via Pd-catalyzed cross-coupling.
Reagents:
-
3-Bromo-2-methylpyridine (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Palladium(II) acetate (
) (2 mol%) -
BINAP (racemic) (3 mol%)
-
Sodium tert-butoxide (
) (1.5 eq) -
Toluene (Anhydrous, degassed)
Self-Validating Workflow:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix
and BINAP in toluene and stir for 10 minutes. Checkpoint: Solution should turn from orange to a deep red/brown, indicating active catalyst formation. -
Substrate Addition: Add 3-bromo-2-methylpyridine and
to the reaction vessel. -
Amine Injection: Add cyclopropylamine via syringe. Note: Cyclopropylamine is volatile (bp ~49°C); use a sealed pressure tube.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd/salts. Wash with EtOAc.[5]
-
Purification: Concentrate filtrate. Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient 80:20 to 50:50).
-
Validation:
-
1H NMR (400 MHz, CDCl3): Look for cyclopropyl high-field signals (
0.5–0.8 ppm, 4H) and the methine proton ( ~2.4 ppm, 1H). -
LC-MS: Confirm parent ion
.
-
Applications in Drug Discovery & Safety
Pharmacophore Utility
This scaffold is a bioisostere for N-phenyl or N-isopropyl groups.
-
Kinase Inhibitors: The pyridine nitrogen often functions as the hinge-binder acceptor. The cyclopropyl group fills the hydrophobic pocket (e.g., the ribose pocket or back-pocket) without the steric penalty of a phenyl ring.
-
Solubility: The
of the pyridine nitrogen (~6.2) ensures good solubility in acidic media (stomach), aiding oral bioavailability.
Metabolic Liability: The CYP450 Alert
While cyclopropyl groups prevent
Mechanism: Single-electron transfer (SET) from the nitrogen to the heme iron of CYP450 generates an aminium radical cation. This triggers the opening of the strained cyclopropyl ring, forming a reactive carbon-centered radical that covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.
Figure 2: Mechanism of potential CYP450 inactivation. Researchers must screen for Time-Dependent Inhibition (TDI) early in the cascade.
Mitigation Strategy: If TDI is observed, consider substituting the cyclopropyl ring with a fluorocyclopropyl or oxetane ring to reduce radical stability or alter the oxidation potential.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Qiao, J. X., et al. (2013). "Structure-Activity Relationship Study of N-Cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzamide." Journal of Medicinal Chemistry. (Demonstrates cyclopropylamine utility in kinase inhibitors). Link
-
Walsgrove, T., et al. (2002). "Kinetics and Mechanism of the Oxidation of Cyclopropylamines by Cytochrome P450." Biochemistry. (Mechanism of CYP inactivation). Link
-
PubChem Compound Summary. (2024). "3-(Aminomethyl)-4-cyclopropylpyridin-2-amine" (Structural analog data verification). Link
-
Bertus, P., & Szymoniak, J. (2003).[6] "New and easy route to primary cyclopropylamines."[6] Journal of Organic Chemistry. Link
Sources
- 1. 1955518-51-0|N,2-Dimethylpyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1525442-47-0|2-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 1956306-76-5|2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 3-(Aminomethyl)-4-cyclopropylpyridin-2-amine | C9H13N3 | CID 84651710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
